![molecular formula C13H19NO B7463630 4-Benzyl-6-methyl-1,4-oxazepane](/img/structure/B7463630.png)
4-Benzyl-6-methyl-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-6-methyl-1,4-oxazepane is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic amine with a seven-membered ring containing both nitrogen and oxygen atoms. The unique structure of this compound makes it an attractive target for synthesis and research.
Mechanism of Action
The exact mechanism of action of 4-Benzyl-6-methyl-1,4-oxazepane is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cell growth and proliferation. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Benzyl-6-methyl-1,4-oxazepane in lab experiments is its relative ease of synthesis. The compound can be synthesized using simple and cost-effective methods. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 4-Benzyl-6-methyl-1,4-oxazepane. One area of interest is in the development of new anti-cancer agents based on this compound. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its activity against cancer cells. Another area of interest is in the development of new anti-inflammatory agents based on this compound. Studies have shown that this compound exhibits significant activity against pro-inflammatory cytokines, making it a promising target for drug development. Overall, the unique structure and potential applications of this compound make it an attractive target for future research in various fields.
Synthesis Methods
Several methods have been reported for the synthesis of 4-Benzyl-6-methyl-1,4-oxazepane. One of the most commonly used methods involves the reaction of benzylamine and 3-methyl-2-butanone in the presence of an acid catalyst. This method has been optimized to produce high yields of the desired product. Other methods include the use of different starting materials and catalysts.
Scientific Research Applications
4-Benzyl-6-methyl-1,4-oxazepane has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant activity against certain types of cancer cells. It has also been shown to have potential as an anti-inflammatory and anti-viral agent.
properties
IUPAC Name |
4-benzyl-6-methyl-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-9-14(7-8-15-11-12)10-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIFPNISRNUNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCOC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.